molecular formula C15H21NO4 B169044 (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid CAS No. 115132-19-9

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid

Cat. No. B169044
M. Wt: 279.33 g/mol
InChI Key: XFSLNPBJZAPTMM-JQWIXIFHSA-N
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Description

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid, commonly referred to as (2S,3S)-2-Amino-3-phenylbutanoic acid, is an important organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and scientific research. It is a chiral molecule, meaning that its two enantiomers have different physical and chemical properties. (2S,3S)-2-Amino-3-phenylbutanoic acid is used in the synthesis of pharmaceuticals, in the development of new drugs, and in the study of biochemical mechanisms. It has also been used in the study of the physiological effects of drugs and in the development of new laboratory experiments.

Scientific Research Applications

    Synthetic Organic Chemistry

    • The tert-butoxycarbonyl (Boc) group finds large applications in synthetic organic chemistry . It is used for the protection of amines in the synthesis of various organic compounds .
    • A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
    • The results of this method have shown that it is a straightforward and sustainable synthesis of tertiary butyl esters .

    Chemistry and Biology

    • The tert-butyl group, which is part of the Boc group, has unique reactivity patterns and finds applications in chemistry and biology .
    • It is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
    • The outcomes of these applications highlight the versatility of the tert-butyl group and its potential for biocatalytic processes .

    Flow Microreactors in Synthetic Organic Chemistry

    • Flow microreactors have been used for the direct introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds .
    • This method is more efficient, versatile, and sustainable compared to the batch .
    • The resultant flow process has enabled a direct and sustainable synthesis of tertiary butyl esters .

    Biosynthetic and Biodegradation Pathways

    • The crowded tert-butyl group has unique reactivity patterns and is used in biosynthetic and biodegradation pathways .
    • Its unique reactivity pattern is highlighted by summarising characteristic applications .
    • It has potential applications in biocatalytic processes .

    Flow Microreactors in Synthetic Organic Chemistry

    • Flow microreactors have been used for the direct introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds .
    • This method is more efficient, versatile, and sustainable compared to the batch .
    • The resultant flow process has enabled a direct and sustainable synthesis of tertiary butyl esters .

    Biosynthetic and Biodegradation Pathways

    • The crowded tert-butyl group has unique reactivity patterns and is used in biosynthetic and biodegradation pathways .
    • Its unique reactivity pattern is highlighted by summarising characteristic applications .
    • It has potential applications in biocatalytic processes .

properties

IUPAC Name

(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSLNPBJZAPTMM-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid

CAS RN

90731-57-0
Record name (βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90731-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

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